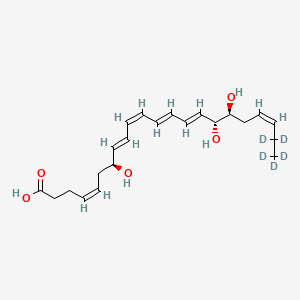
1-Amprr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amprr is a synthetic compound with unique chemical properties that have garnered significant interest in various scientific fields. It is known for its stability and reactivity, making it a valuable subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amprr typically involves a multi-step process. The initial step often includes the formation of a precursor compound through a series of reactions involving common reagents such as aldehydes, ketones, and amines. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using advanced techniques such as preparative liquid chromatography. This method allows for the efficient separation and purification of the compound, ensuring that it meets the stringent quality standards required for commercial use .
Analyse Des Réactions Chimiques
Types of Reactions
1-Amprr undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions that promote the desired transformations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed, often in anhydrous solvents.
Substitution: Halogenation reactions typically use reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-Amprr has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: This compound is utilized in the production of advanced materials and as a catalyst in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of 1-Amprr involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes .
Comparaison Avec Des Composés Similaires
1-Amprr is often compared with other similar compounds to highlight its unique properties:
Similar Compounds: Compounds such as this compound analogs, structurally related amines, and substituted benzene derivatives.
Uniqueness: This compound stands out due to its higher stability, broader range of reactivity, and potential for diverse applications in research and industry .
Propriétés
Numéro CAS |
150473-01-1 |
|---|---|
Formule moléculaire |
C25H34N6O9 |
Poids moléculaire |
562.58 |
Nom IUPAC |
2-amino-6-[(1R)-1-[4-[(2S,3S,4R)-5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2,3,4-trihydroxypentyl]anilino]ethyl]-7-methyl-1H-pteridin-4-one |
InChI |
InChI=1S/C25H34N6O9/c1-10(17-11(2)28-22-18(29-17)23(38)31-25(26)30-22)27-13-5-3-12(4-6-13)7-14(33)19(35)15(34)9-39-24-21(37)20(36)16(8-32)40-24/h3-6,10,14-16,19-21,24,27,32-37H,7-9H2,1-2H3,(H3,26,28,30,31,38)/t10-,14+,15-,16-,19+,20-,21-,24+/m1/s1 |
Clé InChI |
AECQMTWOUJIFDR-QNQFMRPXSA-N |
SMILES |
CC1=NC2=C(C(=O)N=C(N2)N)N=C1C(C)NC3=CC=C(C=C3)CC(C(C(COC4C(C(C(O4)CO)O)O)O)O)O |
Synonymes |
1-(4-((1-(2-amino-7-methyl-4-oxo-6-pteridinyl)ethyl)amino)phenyl)-1-deoxy-(1-ribofuranosyl)ribitol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-tetradecoxyoxan-3-yl]acetamide](/img/structure/B586483.png)

![ETHANONE, 2-CHLORO-1-[3-HYDROXY-4-(METHYLTHIO)PHENYL]-](/img/structure/B586485.png)



![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586491.png)
![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586499.png)

